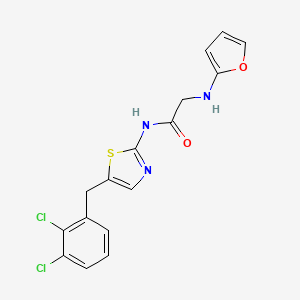

N-(5-(2,3-dichlorobenzyl)thiazol-2-yl)-2-(furan-2-ylamino)acetamide

Description

N-(5-(2,3-Dichlorobenzyl)thiazol-2-yl)-2-(furan-2-ylamino)acetamide is a thiazole-based compound featuring a 2,3-dichlorobenzyl substitution at the 5-position of the thiazole ring and a furan-2-ylamino group attached to the acetamide moiety. The furan-2-ylamino substituent introduces hydrogen-bonding capabilities, which may influence target interactions.

Properties

IUPAC Name |

N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(furan-2-ylamino)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2N3O2S/c17-12-4-1-3-10(15(12)18)7-11-8-20-16(24-11)21-13(22)9-19-14-5-2-6-23-14/h1-6,8,19H,7,9H2,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUGRUDIZJFWHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)CC2=CN=C(S2)NC(=O)CNC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole Derivatives with Benzyl Substitutions

- N-(5-R-Benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides (): These compounds share the thiazole core and benzyl substitution but differ in the acetamide substituent (2,5-dimethylfuran vs. furan-2-ylamino). Anticancer activity is noted for these analogs, suggesting the thiazole-benzyl-acetamide scaffold is a viable platform for oncology drug development .

- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): This analog lacks the benzyl-thiazole linkage but features a dichlorophenyl group directly on the acetamide. Crystallographic data highlight intermolecular N–H···N hydrogen bonds stabilizing its structure, a feature likely shared with the target compound .

Benzothiazole and Pyridazinone Analogs

- Benzothiazole-Isoquinoline Derivatives (): Compounds like (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide replace the thiazole with a benzothiazole core. The extended aromatic system in benzothiazoles may improve π-π stacking interactions but reduce metabolic stability compared to simpler thiazoles. Synthesis routes involve chloroacetamide intermediates, similar to methods used for the target compound .

- Pyridazin-3(2H)-one Derivatives (): These FPR1/FPR2 agonists (e.g., N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-6-oxopyridazin-1-yl]acetamide) substitute thiazole with pyridazinone. The acetamide bridge is retained, but the pyridazinone core introduces a ketone group, altering electronic properties.

Substituent Effects on Bioactivity

- Dichlorobenzyl vs. Methoxybenzyl : The 2,3-dichlorobenzyl group in the target compound increases lipophilicity (logP) compared to methoxybenzyl analogs, likely enhancing blood-brain barrier penetration. However, steric hindrance from chlorine atoms may reduce binding affinity to certain targets.

- Furan-2-ylamino vs. Phenyl Groups: The furan-2-ylamino substituent offers a smaller, heteroaromatic profile compared to bulkier phenyl groups (e.g., in ’s diphenylacetamide). This may improve solubility and reduce off-target interactions .

Crystallographic and Conformational Insights

- Intermolecular Interactions : The target compound likely exhibits N–H···N hydrogen bonding (as seen in –10) and π-π stacking due to the thiazole and furan rings. These interactions influence crystal packing and solubility .

- Dihedral Angles : In analogs like 2,2-diphenyl-N-(thiazol-2-yl)acetamide, the acetamide group forms a 75–81° angle with phenyl rings, suggesting similar torsional flexibility in the target compound’s dichlorobenzyl and furan groups .

Data Tables

Table 1: Structural and Physicochemical Comparison

*Predicted using fragment-based methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.